molecular formula C21H23ClN4O2 B4655528 2-(2-Chlorophenoxy)-N-{1-methyl-2-[(pyrrolidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}acetamide

2-(2-Chlorophenoxy)-N-{1-methyl-2-[(pyrrolidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}acetamide

Cat. No.: B4655528
M. Wt: 398.9 g/mol
InChI Key: ROJSYVGZVNUESL-UHFFFAOYSA-N
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Description

2-(2-Chlorophenoxy)-N-{1-methyl-2-[(pyrrolidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}acetamide is a complex organic compound that features a benzodiazole ring, a pyrrolidine moiety, and a chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenoxy)-N-{1-methyl-2-[(pyrrolidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}acetamide typically involves multiple steps, starting with the preparation of the benzodiazole ring and the chlorophenoxy group. The pyrrolidine moiety is then introduced through a series of nucleophilic substitution reactions. Common reagents used in these reactions include chlorinating agents, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenoxy)-N-{1-methyl-2-[(pyrrolidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often facilitated by nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide variety of functionalized derivatives.

Scientific Research Applications

2-(2-Chlorophenoxy)-N-{1-methyl-2-[(pyrrolidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenoxy)-N-{1-methyl-2-[(pyrrolidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole ring and pyrrolidine moiety may play key roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • **2-(2-Chlorophenoxy)-N-{1-methyl-2-[(pyrrolidin-1-YL)methyl]-1H-1,3-benzodiazol-4-YL}acetamide
  • **2-(2-Chlorophenoxy)-N-{1-methyl-2-[(pyrrolidin-1-YL)methyl]-1H-1,3-benzodiazol-6-YL}acetamide

Uniqueness

The uniqueness of 2-(2-Chlorophenoxy)-N-{1-methyl-2-[(pyrrolidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}acetamide lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2-chlorophenoxy)-N-[1-methyl-2-(pyrrolidin-1-ylmethyl)benzimidazol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O2/c1-25-18-9-8-15(12-17(18)24-20(25)13-26-10-4-5-11-26)23-21(27)14-28-19-7-3-2-6-16(19)22/h2-3,6-9,12H,4-5,10-11,13-14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROJSYVGZVNUESL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3Cl)N=C1CN4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Chlorophenoxy)-N-{1-methyl-2-[(pyrrolidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}acetamide
Reactant of Route 2
Reactant of Route 2
2-(2-Chlorophenoxy)-N-{1-methyl-2-[(pyrrolidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}acetamide
Reactant of Route 3
Reactant of Route 3
2-(2-Chlorophenoxy)-N-{1-methyl-2-[(pyrrolidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}acetamide
Reactant of Route 4
2-(2-Chlorophenoxy)-N-{1-methyl-2-[(pyrrolidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}acetamide
Reactant of Route 5
Reactant of Route 5
2-(2-Chlorophenoxy)-N-{1-methyl-2-[(pyrrolidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}acetamide
Reactant of Route 6
Reactant of Route 6
2-(2-Chlorophenoxy)-N-{1-methyl-2-[(pyrrolidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}acetamide

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